Stereochemical Integrity: Exclusive (Z)-Configuration vs. (E)-Isomer or Mixed Geometry
The target compound is assigned the unambiguous (Z)-configuration (InChI Key: DFGFDUCQEBGHBQ-CMDGGOBGSA-N, stereo bond defined) . Its (E)-isomer (Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate) is listed in some catalogs but lacks an independently assigned CAS number and its commercial availability is extremely limited . In stereoretentive Suzuki coupling, the use of geometrically pure (Z)-vinylboronate ensures the resultant alkene retains the cis configuration; employing the (E)-isomer or a mixture would invert or scramble this geometry, directly compromising stereochemical outcomes in drug intermediate synthesis [1].
| Evidence Dimension | Geometric isomer identity and commercial availability |
|---|---|
| Target Compound Data | Single (Z)-isomer; CAS 448212-00-8; purity ≥95% |
| Comparator Or Baseline | (E)-isomer: CAS not independently assigned; catalog listings rare; commercial availability unconfirmed |
| Quantified Difference | Target compound is the primary commercial form with verified identity; E-isomer is essentially unavailable as a catalog product |
| Conditions | Vendor catalog cross-referencing and CAS registry analysis |
Why This Matters
Procuring the commercial (Z)-isomer guarantees defined olefin geometry for stereospecific transformations, a certainty not achievable with the effectively unavailable E-isomer.
- [1] Suginome, M.; Yamamoto, Y.; Nakamura, H. Stereodivergent Olefination of Enantioenriched Boronic Esters. J. Am. Chem. Soc. 2016, 138, 16486–16489. View Source
